molecular formula C18H14FNO2 B2453758 3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 392246-59-2

3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2453758
CAS No.: 392246-59-2
M. Wt: 295.313
InChI Key: IZZQPHSAYLODIG-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide is a chemical compound with the molecular formula C18H14FNO2. It has gained significant attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

The synthesis of 3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 4-methoxynaphthalen-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under suitable conditions.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a biological probe for studying various biochemical pathways.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide can be compared with other similar compounds such as:

    3-fluoro-N-(4-methoxyphenyl)benzamide: Similar structure but with a phenyl group instead of a naphthyl group.

    3-fluoro-N-(4-methoxynaphthalen-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide: Similar structure but with the fluorine atom at a different position on the benzamide ring.

These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

3-fluoro-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2/c1-22-17-10-9-16(14-7-2-3-8-15(14)17)20-18(21)12-5-4-6-13(19)11-12/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZQPHSAYLODIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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